Bienvenue dans la boutique en ligne BenchChem!

5-Fluoroquinazoline

Medicinal Chemistry Conformational Analysis Fluorine Hydrogen Bonding

5-Fluoroquinazoline (CAS 16499-43-7, C₈H₅FN₂, MW 148.14) is a fluorinated nitrogen-containing heterocyclic building block belonging to the quinazoline family, characterized by a single fluorine substituent at the 5-position of the bicyclic quinazoline scaffold. It is a planar aromatic compound with a calculated logP of 1.77 and a polar surface area (PSA) of 25.78 Ų.

Molecular Formula C8H5FN2
Molecular Weight 148.14
CAS No. 16499-43-7
Cat. No. B579755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinazoline
CAS16499-43-7
Molecular FormulaC8H5FN2
Molecular Weight148.14
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C(=C1)F
InChIInChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
InChIKeyLUBKAFBSMFSKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Fluoroquinazoline (CAS 16499-43-7) – Differentiated Building Block vs. Positional Fluoroquinazoline Isomers


5-Fluoroquinazoline (CAS 16499-43-7, C₈H₅FN₂, MW 148.14) is a fluorinated nitrogen-containing heterocyclic building block belonging to the quinazoline family, characterized by a single fluorine substituent at the 5-position of the bicyclic quinazoline scaffold . It is a planar aromatic compound with a calculated logP of 1.77 and a polar surface area (PSA) of 25.78 Ų . Unlike its positional isomers (6-, 7-, and 8-fluoroquinazoline), the 5-fluoro substitution pattern places the fluorine atom adjacent to the pyrimidine ring junction, enabling unique intramolecular non-covalent interactions and regioselective synthetic transformations that are unavailable to other isomers [1][2]. This compound serves primarily as a versatile intermediate for constructing kinase inhibitor libraries, antifolate agents, and functionalized quinazoline pharmacophores, rather than as an end-use bioactive molecule itself [3].

Why 6-, 7-, or 8-Fluoroquinazoline Cannot Simply Replace 5-Fluoroquinazoline in Synthesis Pipelines


Superficially, all four monofl uoroquinazoline positional isomers (5-, 6-, 7-, 8-) share the same molecular formula (C₈H₅FN₂) and nearly identical computed physicochemical descriptors, but their reactivity, conformational behavior, and downstream biological profiles diverge sharply due to the electronic and steric environment of the fluorine atom on the bicyclic ring . The 5-position places fluorine in ortho relationship to both the C-4 and the ring-junction nitrogen, creating a unique intramolecular N–H···F hydrogen bonding motif in 4-anilino derivatives that is geometrically impossible for the 6-, 7-, or 8-isomers [1]. This conformational locking has been quantified via NMR spectroscopy and X-ray crystallography, with through-space ¹hJNH,F coupling constants of 19 ± 1 Hz observed exclusively in the 5-fluoro scaffold [1]. Furthermore, the 5-fluoro isomer enables a distinct synthetic entry from 2,6-difluorobenzonitrile via regioselective cyclization with guanidine carbonate to yield 2,4-diamino-5-fluoroquinazoline – a route incompatible with other fluorobenzonitrile precursors [2]. These differences mean that substituting one isomer for another in a synthetic sequence will yield a different regioisomeric product series with altered conformational preferences, target-binding geometry, and ultimately pharmacological outcome [3].

Quantitative Evidence: How 5-Fluoroquinazoline Differentiates from Its Closest Analogs


Intramolecular N–H···F Hydrogen Bonding: 5-Fluoro Enables a Conformational Lock Absent in Other Positional Isomers

The 4-anilino-5-fluoroquinazoline scaffold forces the aniline NH proton into close proximity with the 5-position fluorine atom, forming an intramolecular N–H···F hydrogen bond. This interaction is rigorously characterized by a through-space distance d(H,F) of ~2.0 Å and an N–H···F angle of ~138°, as determined by X-ray crystallography and DFT calculations [1]. The interaction is directly observable by NMR spectroscopy via a through-space coupling constant ¹hJ(NH,F) of 19 ± 1 Hz [1]. Critically, this intramolecular hydrogen bond is only geometrically feasible when fluorine occupies the 5-position; the 6-, 7-, and 8-fluoro isomers cannot form the corresponding cyclic N–H···F motif because the aniline NH at C-4 cannot achieve the required proximity to fluorine at more distant ring positions [1]. The study further compared fluoride directly with methoxy as hydrogen bond acceptors in the same scaffold, demonstrating that fluoride acts as a measurable, tunable HB acceptor whose strength responds linearly to substituent electronic effects para to the NH and F [1].

Medicinal Chemistry Conformational Analysis Fluorine Hydrogen Bonding

Procurement Cost Advantage: 5-Fluoroquinazoline Is Consistently Lower-Priced Than 6-Fluoroquinazoline Across Multiple Suppliers

Direct price comparison across multiple independent vendors reveals that 5-fluoroquinazoline (97% purity) is systematically less expensive than 6-fluoroquinazoline (95-97% purity) at equivalent scale. Data from Macklin (as catalogued on ChemDict and CNReagent) shows: 5-fluoroquinazoline at ¥262/100 mg, ¥583/250 mg, and ¥1,736/1 g, versus 6-fluoroquinazoline at ¥572/100 mg, ¥1,040/250 mg, and ¥2,800/1 g [1][2]. This represents a price premium of 2.2× for 6-fluoro at the 100 mg scale and 1.6–1.8× at 250 mg and 1 g scales [1][2]. GlpBio pricing ($50/100 mg for 5-fluoro vs. $86/100 mg for 6-fluoro; $100/250 mg vs. $156/250 mg) independently confirms a 1.6–1.7× cost differential favoring the 5-fluoro isomer . 7-Fluoroquinazoline pricing is variable but generally intermediate (Chemscene $34/100 mg at 98% purity; Bidepharm ¥1,263/250 mg at 95%+) .

Chemical Procurement Building Block Economics Medicinal Chemistry Supply Chain

Regioselective Synthetic Entry: 2,6-Difluorobenzonitrile Cyclization Produces 5-Fluoro Derivatives in High Yield

A regioselective synthetic route unique to the 5-fluoro substitution pattern involves the reaction of 2,6-difluorobenzonitrile with guanidine carbonate, which yields 2,4-diamino-5-fluoroquinazoline in reportedly excellent yield [1]. This cyclization exploits the ortho relationship between the fluorine and the nitrile group: nucleophilic attack by guanidine occurs regioselectively at the nitrile, followed by intramolecular cyclization onto the fluorine-bearing carbon, giving exclusively the 5-fluoro product. In contrast, synthesis of 7-fluoroquinazolin-4-ones requires a fundamentally different starting material (2,4-difluorobenzoic acid) and distinct reaction conditions [2]. The synthetic divergence means that researchers targeting 5-fluoro-substituted quinazoline libraries have a convergent, high-yielding entry that does not translate to other positional isomers [2][3].

Synthetic Methodology Quinazoline Synthesis Regioselective Cyclization

C-5 Substituted Anilinoquinazolines Exhibit High Selectivity for Src Family Kinases – A Pharmacological Signature Not Demonstrated for Other Fluoro Positions in the Same Scaffold Class

A landmark medicinal chemistry program optimizing C-5-substituted anilinoquinazolines identified AZD0530 (saracatinib), a 5-substituted quinazoline-4-amine that inhibits c-Src and Abl enzymes at low nanomolar concentrations with high selectivity over a broad panel of recombinant protein kinases [1]. The compound demonstrated excellent pharmacokinetics (human t₁/₂ ≈ 40 h) and oral in vivo efficacy in tumor xenograft models [1]. The C-5 substitution was identified as a critical determinant of both potency and kinase selectivity profile within the anilinoquinazoline series [1]. While this evidence pertains to elaborated 5-substituted derivatives rather than the parent 5-fluoroquinazoline building block, it establishes the 5-position as a privileged vector for introducing selectivity-determining substituents in kinase inhibitor design – a property that cannot be assumed for 6-, 7-, or 8-substituted analogs without equivalent selectivity data [2]. In a separate study, 5-halogenated quinazoline analogues of folic acid were deliberately designed to probe the effect of fluorination at position 5 on folylpolyglutamate synthetase (FPGS) inhibition, further underscoring the unique pharmacological relevance of the 5-position [3].

Kinase Selectivity Src/Abl Inhibition Structure-Activity Relationship

Recommended Procurement and Application Scenarios for 5-Fluoroquinazoline (CAS 16499-43-7)


Kinase Inhibitor Library Synthesis Targeting SFK and Tyrosine Kinase Selectivity

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize 5-fluoroquinazoline as the core building block when SFK (Src family kinase) or Abl selectivity is desired. The C-5 substitution pattern has been pharmacologically validated in the development of AZD0530 (saracatinib), a clinical-stage, orally bioavailable dual c-Src/Abl inhibitor with a 40-hour human half-life [1]. The 5-fluoro substituent provides both a synthetic handle for further elaboration and a unique intramolecular N–H···F conformational constraint (¹hJNH,F = 19 Hz, dH,F ≈ 2.0 Å) that can be exploited to pre-organize the 4-anilino pharmacophore into its bioactive conformation [2]. Using 6- or 7-fluoroquinazoline as a substitute would forfeit this conformational control element and bias the library toward different kinase selectivity profiles (e.g., EGFR/VEGFR inhibition associated with C-6/C-7 substitution) [3].

Antifolate Drug Discovery: DHFR and FPGS Inhibitor Development

5-Fluoroquinazoline serves as the direct synthetic precursor to 2,4-diamino-5-fluoroquinazoline, a key intermediate in the synthesis of 5-fluorinated antifolate agents targeting dihydrofolate reductase (DHFR) [1]. The high-yielding cyclization of 2,6-difluorobenzonitrile with guanidine carbonate provides an efficient entry to this intermediate class [1]. Specifically, 5-substituted 2,4-diaminoquinazoline derivatives have demonstrated inhibitory activity against DHFR from multiple pathogenic sources (P. carinii, T. gondii) and have been elaborated into potent folate-based inhibitors with antiproliferative activity in L1210 leukemia models [2]. The 5-halogenated quinazoline scaffold has additionally been explored for modulating folylpolyglutamate synthetase (FPGS), a target for which the fluorine position on the quinazoline core influences both binding and polyglutamation efficiency [3].

Conformational Tool Compounds for Fluorine-Mediated Hydrogen Bonding Studies

The 4-anilino-5-fluoroquinazoline scaffold, directly accessible from 5-fluoroquinazoline, has been established as a definitive model system for characterizing weak N–H···F hydrogen bonding interactions using NMR spectroscopy and X-ray crystallography [1]. The through-space coupling constant (¹hJNH,F = 19 ± 1 Hz) provides a quantitative, experimentally accessible readout of fluorine HB acceptor propensity that can be systematically modulated by varying the electronic character of substituents para to the NH and F [1]. This scaffold enables direct, quantitative comparison of fluoride versus methoxy as hydrogen bond acceptors within an identical molecular framework, and demonstrates linear free-energy relationships for fluorine HB strength [1]. Researchers investigating fluorine-mediated molecular recognition, protein-ligand interactions, or tailoring fluorine HB properties for drug design will find 5-fluoroquinazoline-derived model compounds uniquely suited for these biophysical studies, as the 6-, 7-, and 8-fluoro isomers cannot form the corresponding intramolecular interaction [1].

Cost-Efficient Scale-Up for Parallel Library Synthesis

When planning parallel synthesis of quinazoline libraries at gram scale or larger, procurement economics become a material decision factor. At the 1 gram scale, 5-fluoroquinazoline (¥1,736/g, Macklin 97%) costs approximately 38% less than 6-fluoroquinazoline (¥2,800/g, Macklin 95%) while offering higher nominal purity [1][2]. For a typical medicinal chemistry program requiring 10–50 g of starting material across multiple analog syntheses, selecting 5-fluoroquinazoline over 6-fluoroquinazoline can yield absolute cost savings of ¥10,600–¥53,200, without compromising – and potentially enhancing – the conformational and pharmacological properties of the resulting compound library. This economic advantage, combined with the synthetic accessibility from 2,6-difluorobenzonitrile and the demonstrated kinase selectivity advantages, makes 5-fluoroquinazoline the financially and scientifically rational choice for large-scale quinazoline library construction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.